2-((3-chlorophenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide
Description
This compound belongs to a class of hybrid heterocyclic molecules integrating thiazole and 1,3,4-thiadiazole moieties. Its structure features a 3-chlorophenylamino group at the 2-position of the thiazole ring and a 5-methyl-1,3,4-thiadiazol-2-yl carboxamide substituent at the 4-position.
Properties
IUPAC Name |
2-(3-chloroanilino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5OS2/c1-7-18-19-13(22-7)17-11(20)10-6-21-12(16-10)15-9-4-2-3-8(14)5-9/h2-6H,1H3,(H,15,16)(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCADRZPQFMKZNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-chlorophenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of Thiadiazole Ring: The thiadiazole ring is often synthesized by the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
Coupling Reactions: The chlorophenyl group is introduced through coupling reactions, such as the Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst.
Final Assembly: The final compound is assembled by coupling the thiazole and thiadiazole intermediates under appropriate conditions, often involving the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((3-chlorophenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-((3-chlorophenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((3-chlorophenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The activity of thiadiazole-thiazole hybrids is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations :
- Substituent Positioning: The 5-methyl group on the thiadiazole ring (common in TAK-418 and the target compound) enhances metabolic stability and target selectivity, as seen in TAK-418’s reduced hematotoxicity compared to non-methylated analogs .
- Hybrid Systems : Thiazole-thiadiazole hybrids (e.g., thiazolidin-4-ones in ) show superior anticancer activity over single-heterocyclic analogs, likely due to synergistic interactions with cellular targets.
Physicochemical Properties
- Thermal Stability : Thiadiazole-thiazole hybrids generally exhibit higher melting points (>200°C) due to rigid aromatic stacking, as observed in crystallographic studies .
Biological Activity
The compound 2-((3-chlorophenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.
Chemical Structure and Properties
This compound features a complex structure combining a thiazole ring with a thiadiazole moiety, which is known for its diverse pharmacological activities. The presence of the 3-chlorophenyl group is particularly noteworthy as it has been associated with enhanced biological activity due to electronic effects and steric hindrance.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole , including the compound , exhibit significant antimicrobial properties. Studies have shown that:
- Minimum Inhibitory Concentration (MIC) values for various derivatives indicate strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For example, a derivative with a similar structure exhibited an MIC of 62.5 μg/mL against S. aureus .
- In vitro tests demonstrated that certain thiadiazole derivatives had higher antibacterial activity compared to standard drugs like ampicillin and fluconazole .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against cancer cell lines:
- In vitro studies have shown that similar thiadiazole derivatives can induce apoptosis in cancer cells. For instance, a related compound demonstrated an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells through G2/M cell cycle arrest .
- The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole and thiadiazole rings significantly enhance anticancer activity. The introduction of electron-donating groups has been shown to improve efficacy against various cancer cell lines .
Table 2: Cytotoxicity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism | Reference |
|---|---|---|---|---|
| 4i | MCF-7 | 0.28 | Apoptosis induction | |
| 122 | HCT116 | 8 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives have also been noted:
- Certain compounds showed significant anti-inflammatory activity when tested against various inflammatory models, outperforming established anti-inflammatory drugs .
- The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.
Case Studies
Several case studies highlight the therapeutic potential of compounds similar to This compound :
- Antimicrobial Efficacy : A study demonstrated that a series of thiadiazole derivatives exhibited potent antibacterial effects against Salmonella typhi and E. coli, suggesting their utility in treating infections caused by resistant strains .
- Cytotoxicity in Cancer Models : Another investigation reported that derivatives targeting breast cancer cells showed promising results with IC50 values lower than those of conventional chemotherapeutics like cisplatin .
Q & A
Q. What are the key synthetic pathways for synthesizing 2-((3-chlorophenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide?
The synthesis typically involves multi-step reactions:
- Cyclocondensation : Reacting hydrazide derivatives (e.g., isonicotinoyl hydrazide) with potassium thiocyanate in concentrated sulfuric acid to form the thiadiazole core .
- Amide Coupling : Introducing the 3-chlorophenylamino group via nucleophilic substitution using chloroacetyl chloride and triethylamine in DMF .
- Optimization : Critical parameters include solvent choice (DMF for polar intermediates), temperature (reflux for cyclization), and stoichiometric ratios (e.g., 1:1 for hydrazide-thiocyanate reactions) .
Table 1. Representative Yields from Synthesis Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazole Formation | H₂SO₄, KSCN, hydrazide | 75 | |
| Amide Bond Formation | Chloroacetyl chloride, Et₃N | 67 |
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) and carbon backbone .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 395.8 [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced Questions
Q. How can researchers optimize reaction conditions to enhance thiadiazole ring formation yields?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to ethanol .
- Catalyst Use : Iodine in KI accelerates thiocyanate cyclization, reducing side-product formation .
- Temperature Control : Reflux (90–100°C) ensures complete conversion, while higher temperatures risk decomposition .
- Validation : Compare yields under varying conditions (e.g., 75% with H₂SO₄ vs. 60% with HCl) to identify optimal protocols .
Q. What methodologies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?
- Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory) to minimize variability .
- Structure-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with activity shifts .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., thiadiazole derivatives with chloro substituents show enhanced antimicrobial activity) .
Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitutions?
- Computational Analysis : Density Functional Theory (DFT) calculates electron density maps, revealing electrophilic sites (e.g., carboxamide carbonyl) .
- Kinetic Studies : Monitor reaction rates with varying substituents (e.g., 3-chlorophenyl slows nucleophilic attack due to electron withdrawal) .
- Spectroscopic Probes : ¹³C NMR chemical shifts indicate electron-deficient regions (e.g., δ 170 ppm for carboxamide carbonyl) .
Data Analysis and Mechanistic Insights
Q. What experimental strategies validate the proposed mechanism of thiadiazole ring cyclization?
- Intermediate Trapping : Isolate and characterize intermediates (e.g., thiosemicarbazide via LC-MS) to confirm stepwise cyclization .
- Isotopic Labeling : Use ¹⁵N-labeled hydrazides to track nitrogen incorporation into the thiadiazole ring via NMR .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated reagents to identify rate-determining steps .
Q. How can researchers address low yields in final amide coupling steps?
- Coupling Reagents : Replace chloroacetyl chloride with EDCI/HOBt for milder, higher-yielding conditions .
- Purification Techniques : Use preparative HPLC to isolate pure product from by-products (e.g., unreacted amines) .
- Solvent Optimization : Switch from DMF to acetonitrile to reduce side reactions (e.g., hydrolysis) .
Biological Evaluation Methodologies
Q. What in vitro assays are recommended for evaluating the compound’s anticancer potential?
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Apoptosis Markers : Use flow cytometry to quantify Annexin V/PI staining for apoptotic cells .
- Target Inhibition : ELISA-based assays to measure kinase (e.g., EGFR) or protease inhibition .
Q. How can metabolic stability of this compound be assessed preclinically?
- Microsomal Incubation : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .
- Plasma Protein Binding : Equilibrium dialysis to determine free fraction available for activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
